Lipophilicity Modulation vs. Parent Scaffold
The 6-bromo substitution increases the computed octanol–water partition coefficient (LogP) by approximately +0.77 log units relative to the parent, unsubstituted benzo[e][1,2,4]triazine-3-carboxylic acid (CAS 64241-51-6), as determined by a consistent computational method . This shift is critical for membrane permeability optimization in drug discovery programs where the unsubstituted parent (LogP = –1.38) may be too hydrophilic, and the 6-ethyl analog (MW = 203.2; 6-ethylbenzo[e][1,2,4]triazine-3-carboxylic acid) represents a structurally distinct lipophilicity vector lacking the halogen-bonding capacity of bromine .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = –0.61 (Fluorochem reported value; 6-bromo derivative) |
| Comparator Or Baseline | Benzo[e][1,2,4]triazine-3-carboxylic acid (CAS 64241-51-6, unsubstituted parent): LogP = –1.38 (Fluorochem reported value) |
| Quantified Difference | ΔLogP ≈ +0.77 (6-bromo more lipophilic than parent) |
| Conditions | Computational LogP prediction; values sourced from vendor technical datasheets using consistent algorithm (Fluorochem Ltd.) |
Why This Matters
A +0.77 LogP differential translates into an approximately 5.9-fold increase in octanol-phase partitioning, directly impacting passive membrane permeability predictions and compound prioritization in early drug discovery.
